molecular formula C14H17F2N3 B11737021 1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine

1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11737021
M. Wt: 265.30 g/mol
InChI Key: NALCYBQWFRBSSU-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C12H17F2N. This compound is characterized by the presence of a pyrazole ring substituted with a butan-2-yl group and a difluorophenylmethyl group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine typically involves the reaction of a pyrazole derivative with a butan-2-yl halide and a difluorophenylmethylamine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl or difluorophenylmethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The difluorophenyl group is known to enhance the compound’s binding affinity and selectivity towards its targets, while the pyrazole ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(butan-2-yl)-N-[(2,4-difluorophenyl)methyl]-1H-pyrazol-3-amine
  • 1-(butan-2-yl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine
  • 1-(butan-2-yl)-N-[(2,5-dichlorophenyl)methyl]-1H-pyrazol-3-amine

Uniqueness

1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17F2N3

Molecular Weight

265.30 g/mol

IUPAC Name

1-butan-2-yl-N-[(2,5-difluorophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C14H17F2N3/c1-3-10(2)19-7-6-14(18-19)17-9-11-8-12(15)4-5-13(11)16/h4-8,10H,3,9H2,1-2H3,(H,17,18)

InChI Key

NALCYBQWFRBSSU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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